molecular formula C18H17N3O3S B2449378 2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034231-66-6

2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide

Cat. No.: B2449378
CAS No.: 2034231-66-6
M. Wt: 355.41
InChI Key: QHXSZXWULRGNSM-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . This core is substituted with various functional groups including a benzylthio group and an acetamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrolo[3,4-b]pyridine core could potentially undergo various reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds incorporating thiadiazole and other moieties, such as pyrrole, pyridine, and coumarin, have been synthesized for potential use in various applications, including insecticidal agents against agricultural pests like Spodoptera littoralis. These compounds showcase the versatility of heterocyclic chemistry in producing substances with targeted biological activities, which could extend to pest management and agricultural productivity enhancements (Fadda et al., 2017).

Antifolate Agents and Antitumor Activity

Another application area is the development of antifolate agents for cancer treatment. Classical and nonclassical antifolate compounds have been synthesized, demonstrating potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cells. These compounds, including those with modifications at the 6-position of a pyrrolo[2,3-d]pyrimidine ring, have shown significant antitumor activity, highlighting their potential in chemotherapeutic interventions (Gangjee et al., 2007).

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-15(12-25-11-13-5-2-1-3-6-13)19-9-10-21-17(23)14-7-4-8-20-16(14)18(21)24/h1-8H,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXSZXWULRGNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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